N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic organic compound that features a unique combination of functional groups, including an oxazole ring, a sulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves multi-step organic reactions. One possible route includes:
Formation of the Oxazole Ring: Starting with a suitable precursor, the oxazole ring can be synthesized through cyclization reactions involving nitriles and aldehydes under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring or the acetamide group can be reduced under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced oxazole derivatives, amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring and sulfanyl group could play crucial roles in binding to these targets, while the acetamide moiety may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide
- N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide
- N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-nitrophenyl)sulfanyl]acetamide
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to the specific combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the methyl group on the aromatic ring can influence its electronic properties and interactions with other molecules.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-3-5-11(6-4-9)18-8-13(16)14-12-7-10(2)17-15-12/h3-7H,8H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZQJMNREXWNFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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